molecular formula C20H21NO2 B5821143 5,5-Dimethyl-3-(2-phenoxyanilino)cyclohex-2-en-1-one

5,5-Dimethyl-3-(2-phenoxyanilino)cyclohex-2-en-1-one

Cat. No.: B5821143
M. Wt: 307.4 g/mol
InChI Key: TZKYDNZXJDEXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-3-(2-phenoxyanilino)cyclohex-2-en-1-one is an organic compound with the molecular formula C20H21NO2 It is a derivative of cyclohexenone, featuring a phenoxyanilino group attached to the cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(2-phenoxyanilino)cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with 2-phenoxyaniline under specific conditions. One common method includes the use of a solvent-free environment with sodium bisulfate as a catalyst. This method is considered environmentally friendly and economical .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of microwave irradiation has been explored to reduce reaction times and improve yields, making the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(2-phenoxyanilino)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The phenoxyanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5-Dimethyl-3-(2-phenoxyanilino)cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(2-phenoxyanilino)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis, making it effective against certain bacterial strains .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one
  • 5,5-Dimethyl-3-(N-cyclohexylamino)cyclohex-2-en-1-one
  • 5,5-Dimethyl-3-amino-cyclohex-2-en-1-one

Uniqueness

5,5-Dimethyl-3-(2-phenoxyanilino)cyclohex-2-en-1-one is unique due to the presence of the phenoxyanilino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

IUPAC Name

5,5-dimethyl-3-(2-phenoxyanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-20(2)13-15(12-16(22)14-20)21-18-10-6-7-11-19(18)23-17-8-4-3-5-9-17/h3-12,21H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKYDNZXJDEXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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